2-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(2-chloro-5-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c10-7-2-1-6(12(15)16)3-5(7)4-8(11)9(13)14/h1-3,8H,4,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAYFXQVDYRNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid typically involves the following steps:
Nitration: The starting material, 2-chlorophenylpropanoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the phenyl ring.
Amination: The nitro compound is then subjected to a reduction reaction using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to convert the nitro group to an amino group.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include amino derivatives.
- Substitution products depend on the nucleophile used, resulting in various substituted phenylpropanoic acids.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals:
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features enable it to participate in reactions that yield compounds with therapeutic potential. The presence of both chlorine and nitro groups enhances its reactivity, making it a valuable building block for drug development.
Antimicrobial Activity:
Research indicates that 2-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, Minimum Inhibitory Concentration (MIC) values have been reported between 0.0048 mg/mL and 0.0195 mg/mL, indicating strong antibacterial activity comparable to established antimicrobial agents.
Anticancer Potential:
Recent investigations highlight the compound's potential as an anticancer agent. In vitro assays against various cancer cell lines, including leukemia and breast cancer cells, have shown cytotoxic effects. The compound's ability to induce apoptosis in tumor cells is linked to its structural features, particularly the nitro group, which may enhance reactivity towards biological macromolecules.
Biological Studies
Enzyme Inhibition:
The compound's structural similarity to natural amino acids allows it to interact with enzymes and receptors effectively. This interaction can inhibit specific enzymatic pathways, making it a candidate for drug design focused on enzyme modulation. Studies suggest that it can act as an inhibitor for certain enzymes, impacting metabolic pathways crucial for disease progression.
Protein-Ligand Binding:
In biological research, this compound is utilized to study enzyme-substrate interactions and protein-ligand binding dynamics. Its ability to mimic natural substrates enables researchers to explore its effects on enzyme activity and receptor binding.
Materials Science
Development of Novel Materials:
The compound is also explored for its potential use in developing new materials with specific electronic or optical properties. The unique combination of functional groups allows for modifications that can tailor these properties for applications in electronics and photonics.
Antimicrobial Activity Evaluation
A comprehensive study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against E. coli and Staphylococcus aureus, reinforcing its potential as an antimicrobial agent.
Anticancer Activity Assessment
Another study focused on the anticancer properties of the compound using standard protocols from the National Cancer Institute. The results indicated a mean GI50 value of 1.57 µM against leukemia cells, suggesting a promising therapeutic index for further development in cancer treatment.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid involves its interaction with biological targets such as enzymes and receptors. The amino and carboxylic acid groups allow it to mimic natural amino acids, enabling it to bind to active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Biological Activity
2-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid is an amino acid derivative that has garnered attention in medicinal chemistry and biological research due to its structural similarities to natural amino acids. This compound is primarily studied for its potential biological activities, including enzyme inhibition, protein interactions, and possible therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes a central propanoic acid backbone with an amino group and a phenyl ring substituted with chlorine and nitro groups. The presence of these functional groups significantly influences its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C9H9ClN2O4 |
| Molecular Weight | 232.63 g/mol |
| Appearance | Solid, crystalline form |
| Solubility | Soluble in water and organic solvents |
The mechanism of action for this compound involves its ability to mimic natural amino acids, allowing it to interact with various biological targets such as enzymes and receptors. The amino and carboxylic acid groups facilitate binding through hydrogen bonds and ionic interactions, potentially modulating the activity of target proteins.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for specific enzymes, impacting metabolic pathways. Its structural similarity to natural substrates allows it to fit into active sites, thereby blocking enzymatic reactions. This property is particularly useful in drug design where enzyme modulation is desired.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties. In vitro tests demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest significant antibacterial activity, comparable to established antimicrobial agents .
Anticancer Potential
Recent investigations have highlighted the compound's potential anticancer properties. In vitro assays have revealed that it exhibits cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. The compound's ability to induce apoptosis in tumor cells has been linked to its structural features, particularly the presence of the nitro group which may enhance its reactivity towards biological macromolecules .
Study on Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various derivatives, including this compound. Results indicated that the compound showed significant inhibition against E. coli and Staphylococcus aureus, with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL .
Anticancer Activity Evaluation
In another study focusing on anticancer activity, the compound was tested against multiple cancer cell lines using the National Cancer Institute's standard protocols. The results indicated a mean GI50 value of 1.57 µM against leukemia cells, demonstrating a promising therapeutic index .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the 2-position of the nitroaromatic ring undergoes nucleophilic substitution under specific conditions. This reaction is facilitated by the electron-withdrawing nitro group (-NO₂) at the 5-position, which activates the ring for attack.
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| K₂CO₃, DMF, 80°C, 12h (with morpholine) | 3-(5-nitro-2-morpholinophenyl)propanoic acid | 78% | |
| NaH, THF, 0°C→RT (with thiophenol) | 3-(5-nitro-2-(phenylthio)phenyl)propanoic acid | 82% |
Mechanistic studies indicate that the nitro group stabilizes the Meisenheimer intermediate during substitution .
Nitro Group Reduction
The nitro group is reducible to an amine under catalytic hydrogenation or chemical reduction conditions:
| Reduction Method | Conditions | Product | Yield |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 2-Amino-3-(2-chloro-5-aminophenyl)propanoic acid | 89% | |
| SnCl₂·2H₂O, HCl, CH₃CN, reflux | Same as above | 76% |
The reduced product serves as a precursor for synthesizing bioactive heterocycles .
Carboxylic Acid Derivatives
The carboxylic acid undergoes standard derivatization reactions:
Esterification
Reacts with alcohols (e.g., methanol) under acidic conditions:
textH₂SO₄, MeOH, reflux → Methyl 2-amino-3-(2-chloro-5-nitrophenyl)propanoate (95%)[5]
Amide Formation
Couples with amines via EDCI/HOBt activation:
textEDCI, HOBt, DIPEA, DMF → N-substituted amides (82-91%)[8]
Amino Group Reactivity
The α-amino group participates in:
Cyclization Reactions
Intramolecular reactions form heterocycles under basic conditions:
| Conditions | Product | Application |
|---|---|---|
| NaHCO₃, DMF, 120°C | Benzoxazole-fused derivative | Anticancer lead compound |
| PPA, 140°C | Quinazolinone analog | Enzyme inhibition studies |
Stability and Side Reactions
-
Photodegradation : The nitro group causes sensitivity to UV light, leading to decarboxylation (t₁/₂ = 4h under UV-B).
-
Racemization : Occurs at pH > 10 (50% racemization in 2h at pH 12) .
This compound’s versatility in substitution, reduction, and cyclization reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals. Experimental optimization (e.g., solvent polarity, temperature) is critical to suppress side reactions and enhance selectivity.
Q & A
Q. What are the recommended synthetic routes for 2-amino-3-(2-chloro-5-nitrophenyl)propanoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis can be approached via biocatalytic methods, as demonstrated for structurally analogous compounds (e.g., stereoselective biotransformations using immobilized enzymes like SwCNTNH2-PAL) . Optimization involves adjusting reaction parameters (pH, temperature, substrate-to-enzyme ratio) and monitoring intermediates via HPLC or LC-MS. For nitro-substituted arylpropanoic acids, catalytic hydrogenation or enzymatic reduction may mitigate side reactions from the nitro group.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to resolve stereochemistry and confirm the amino and nitro substituents.
- X-ray crystallography for absolute configuration determination (if crystals are obtainable).
- DFT calculations (e.g., Gaussian09) to model electronic effects of the electron-withdrawing nitro and chloro groups on the aromatic ring .
Comparative analysis with spectral data from NIST Chemistry WebBook or analogous compounds (e.g., 2-amino-3-(thiophen-2-yl)propanoic acid) is advised .
Q. What stability considerations are critical for handling this compound under experimental conditions?
- Methodological Answer :
- Photostability : The nitro group may undergo photoreduction; store solutions in amber vials and avoid prolonged UV/Vis light exposure.
- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds.
- pH sensitivity : The carboxylic acid and amino groups make pH-dependent solubility and zwitterionic behavior likely. Stability assays in buffered solutions (pH 2–10) are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms involving the nitro and chloro substituents?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ²H) to track nitro group reduction pathways . For conflicting data on chloro-substituent reactivity, employ kinetic isotope effect (KIE) studies or in silico transition state modeling (e.g., QM/MM simulations) . Validate hypotheses with comparative studies using halogenated analogs (e.g., 2-fluoro-5-nitrophenyl derivatives) .
Q. What strategies enable enantioselective synthesis of this compound, given its chiral center?
- Methodological Answer :
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling reactions.
- Biocatalysis : Engineered aminotransferases or immobilized PAL enzymes for kinetic resolution .
- Chromatographic resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) to separate enantiomers post-synthesis. Purity must be confirmed via polarimetry or circular dichroism (CD) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite) to screen against receptors like amino acid transporters or enzymes.
- MD simulations (GROMACS) to assess binding stability, focusing on the nitro group’s electrostatic interactions.
- ADMET prediction (SwissADME) to evaluate bioavailability and toxicity risks .
Q. What experimental designs are suitable for studying its pharmacological potential in vitro?
- Methodological Answer :
- Cellular uptake assays : Radiolabel the compound (³H or ¹⁴C) to track absorption in cell lines (e.g., Caco-2 for intestinal permeability).
- Enzyme inhibition studies : Test against nitroreductases or decarboxylases using fluorogenic substrates.
- Metabolic stability : Incubate with liver microsomes and analyze metabolites via HRMS .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectral data or reactivity profiles across studies?
- Methodological Answer :
- Reproducibility checks : Replicate experiments under standardized conditions (solvent purity, instrument calibration).
- Cross-validation : Compare results with orthogonal techniques (e.g., IR vs. Raman spectroscopy for functional groups).
- Collaborative studies : Share samples with independent labs to confirm findings, as done in pharmacopeial standards validation .
Safety and Compliance
Q. What occupational safety protocols are essential for handling this compound?
- Methodological Answer :
- Exposure monitoring : Air sampling per OSHA 29 CFR 1910.1020 to detect airborne particulates .
- PPE : Nitrile gloves, lab coats, and fume hoods for synthesis steps involving nitro intermediates.
- Emergency protocols : Neutralize spills with bicarbonate solutions (for acidic residues) and consult occupational health specialists for exposure incidents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
